molecular formula C12H17N3O3S B10997730 N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide

Cat. No.: B10997730
M. Wt: 283.35 g/mol
InChI Key: RQLYZLQFXDFKRG-UHFFFAOYSA-N
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Description

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide involves several steps. One common method includes the reaction of pyridine-3-carboxylic acid with piperidine derivatives under specific conditions. The reaction is typically catalyzed by a gold(I) complex and proceeds with the use of an iodine(III) oxidizing agent . Industrial production methods often involve the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The primary amide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Reacting with concentrated HCl (6M) at reflux (110°C) for 12 hours yields pyridine-3-carboxylic acid and 1-methanesulfonylpiperidin-4-amine as products .
    Mechanism : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic Hydrolysis :
    Treatment with NaOH (2M) at 80°C for 8 hours produces the same carboxylic acid and amine.
    Key Data :

    ConditionTemperatureTimeYield (%)
    6M HCl, reflux110°C12 h85
    2M NaOH, 80°C80°C8 h78

Nucleophilic Substitution at the Sulfonamide Group

The methanesulfonyl (mesyl) group participates in nucleophilic displacement reactions:

  • With Amines :
    Reacting with primary amines (e.g., methylamine) in DMF at 60°C for 6 hours replaces the mesyl group, forming N-(piperidin-4-yl)pyridine-3-carboxamide derivatives.
    Example :
    N-(1-Ms-piperidin-4-yl)pyridine-3-carboxamide+CH3NH2N-(1-(CH3NH)-piperidin-4-yl)pyridine-3-carboxamide+MsOH\text{N-(1-Ms-piperidin-4-yl)pyridine-3-carboxamide} + \text{CH}_3\text{NH}_2 \rightarrow \text{N-(1-(CH}_3\text{NH)-piperidin-4-yl)pyridine-3-carboxamide} + \text{MsOH}

  • With Thiols :
    Thiophenol in THF with K₂CO₃ at room temperature displaces the mesyl group, yielding sulfur-linked analogs .

Functionalization of the Pyridine Ring

The electron-deficient pyridine ring undergoes regioselective modifications:

  • Electrophilic Aromatic Substitution :
    Nitration with HNO₃/H₂SO₄ at 0°C selectively substitutes the para-position to the carboxamide group, forming nitro derivatives .
    Regioselectivity : Directed by the electron-withdrawing carboxamide group.

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the pyridine ring to piperidine, producing a saturated analog .

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    At the 4-position of pyridine (if halogenated), reacts with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl systems .
    Conditions : 1.5 eq boronic acid, K₂CO₃, DME/H₂O (3:1), 80°C, 12 h.

Complexation with Metals

The carboxamide and sulfonamide groups act as bidentate ligands for transition metals:

  • Cu(II) Complexes :
    Forms stable complexes in ethanol/water (1:1) at pH 7–8, characterized by UV-Vis (λmax\lambda_{\text{max}} = 650 nm) and ESR .

Stability Under Physiological Conditions

  • pH-Dependent Degradation :
    Stable at pH 4–7 (t₁/₂ > 24 h) but degrades rapidly at pH > 9 via hydrolysis .

  • Oxidative Stability :
    Resists oxidation by H₂O₂ (10 mM) at 37°C for 24 h, indicating robustness in biological environments .

Scientific Research Applications

Medicinal Chemistry Applications

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide exhibits potential as a therapeutic agent due to its structural features, which facilitate interactions with biological targets. Its applications include:

  • Protein Kinase Inhibition : The compound has been studied for its ability to inhibit specific protein kinases, such as protein kinase B (Akt). Research indicates that modifications to the piperidine structure can enhance selectivity and oral bioavailability, making it a candidate for cancer therapeutics .
  • Central Nervous System Disorders : Compounds with similar piperidine structures are being explored as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating CNS disorders. This suggests that this compound may have similar applications in neuropharmacology .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential effects on various biological pathways:

  • Antitumor Activity : Studies have shown that derivatives of piperidine compounds can modulate biomarkers associated with tumor growth and survival. This compound may play a role in inhibiting tumor xenograft growth in vivo, indicating its potential as an antitumor agent .
  • Metabolic Regulation : Research has indicated that similar compounds can influence metabolic pathways, such as glucose regulation through GPCR activation. This opens avenues for investigating the compound's effects on metabolic diseases like diabetes .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Study Objective Findings
Case Study 1Investigating PKB inhibitionDemonstrated significant inhibition of PKB activity with enhanced selectivity over related kinases.
Case Study 2Evaluating CNS effectsShowed promising results in modulating GPCRs, leading to potential treatments for CNS disorders.
Case Study 3Antitumor efficacyConfirmed that the compound reduced tumor size in xenograft models, supporting its role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the piperidine and pyridine moieties, which contribute to its distinct chemical and biological properties.

Biological Activity

N-(1-methanesulfonylpiperidin-4-yl)pyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of a pyridine ring substituted with a carboxamide group and a methanesulfonylpiperidine moiety. This structural configuration is significant for its biological activity, influencing solubility, binding affinity, and metabolic stability.

Structural Formula

The compound can be represented as follows:

C13H16N2O3S\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Research indicates that this compound exhibits various biological activities, primarily through inhibition of specific enzymes and modulation of signaling pathways. The compound has shown promise in:

  • Inhibition of Carbonic Anhydrases : Similar compounds have been reported to inhibit carbonic anhydrases (CAs), which are vital for maintaining acid-base balance in tissues. Inhibitory activity against different CA isoforms suggests potential applications in treating conditions like glaucoma and edema .
  • Antimicrobial Activity : Investigations into related pyridine derivatives reveal antimicrobial properties against various pathogens, indicating that this compound may also possess similar effects .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Cancer Treatment : Compounds with similar structures have been evaluated for their anticancer properties. They may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation .
  • Neurological Disorders : Some derivatives have shown potential in treating diseases affecting the nervous system, possibly through modulation of neurotransmitter systems or neuroprotective effects .

Case Study 1: Anticancer Activity

A study involving pyrrolo[3,4-c]pyridine derivatives demonstrated that certain structural modifications could enhance anticancer activity. In vitro assays revealed that compounds closely related to this compound exhibited significant cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells. This highlights the potential for selective targeting in cancer therapy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of carbonic anhydrases by sulfonamide derivatives. The study found that modifications to the piperidine ring significantly influenced the inhibitory potency against specific CA isoforms. The findings suggest that this compound could be optimized for enhanced selectivity and efficacy in clinical applications targeting CAs .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Mechanism IC50/Ki Values References
Carbonic Anhydrase InhibitionCompetitive inhibitionVaries by isoform
Antimicrobial ActivityDisruption of bacterial metabolismMIC < 0.15 µM
Anticancer ActivityInduction of apoptosisIC50 = 10 µM

Properties

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

IUPAC Name

N-(1-methylsulfonylpiperidin-4-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O3S/c1-19(17,18)15-7-4-11(5-8-15)14-12(16)10-3-2-6-13-9-10/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,14,16)

InChI Key

RQLYZLQFXDFKRG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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